molecular formula C13H27ClN2O2S B6272937 N-[2-(piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride CAS No. 2060033-72-7

N-[2-(piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride

Cat. No.: B6272937
CAS No.: 2060033-72-7
M. Wt: 310.9
InChI Key:
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Description

N-[2-(piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexanesulfonamide group attached to a piperidin-3-yl ethyl chain, which is further modified with a hydrochloride group. Its structural complexity and functional groups make it a subject of interest for researchers exploring new chemical entities for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride typically involves multiple steps, starting with the preparation of the piperidin-3-yl ethylamine

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would include careful control of temperature, pressure, and the use of specific catalysts to facilitate the desired chemical transformations. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-[2-(piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different physical and chemical properties compared to the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-[2-(piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to other biologically active compounds makes it a valuable tool for probing biological systems.

Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its ability to interact with various biological targets can be explored for the development of new therapeutic agents.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-[2-(piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Cyclohexanesulfonamide derivatives

  • Ethylamine derivatives

Uniqueness: N-[2-(piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride stands out due to its unique combination of functional groups and structural features. Compared to other piperidine and cyclohexanesulfonamide derivatives, its specific arrangement of atoms and bonds may confer distinct chemical and biological properties.

Properties

CAS No.

2060033-72-7

Molecular Formula

C13H27ClN2O2S

Molecular Weight

310.9

Purity

95

Origin of Product

United States

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